1-Methyl-5-nitro-2-styrylimidazole

Description

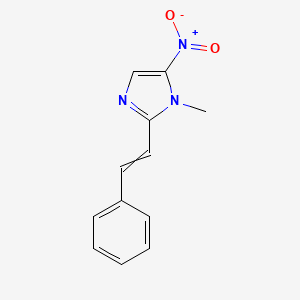

1-Methyl-5-nitro-2-styrylimidazole is a nitroimidazole derivative characterized by a styryl group (-CH=CH-C6H5) at the C2 position and a nitro (-NO2) group at C3. Its molecular formula is C12H11N3O2 (MW: 229.24 g/mol).

Properties

CAS No. |

4750-56-5 |

|---|---|

Molecular Formula |

C12H11N3O2 |

Molecular Weight |

229.23 g/mol |

IUPAC Name |

1-methyl-5-nitro-2-[(E)-2-phenylethenyl]imidazole |

InChI |

InChI=1S/C12H11N3O2/c1-14-11(13-9-12(14)15(16)17)8-7-10-5-3-2-4-6-10/h2-9H,1H3/b8-7+ |

InChI Key |

HGBWQGJWYQJSEA-BQYQJAHWSA-N |

Isomeric SMILES |

CN1C(=CN=C1/C=C/C2=CC=CC=C2)[N+](=O)[O-] |

Canonical SMILES |

CN1C(=CN=C1C=CC2=CC=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- The styryl group in the target compound increases molecular weight and conjugation, which may influence photochemical reactivity or binding affinity in biological systems.

- Substituent position (e.g., C1 vs. C2) significantly alters electronic properties. For example, ipronidazole’s isopropyl group at C2 may reduce steric hindrance compared to the styryl group .

Key Observations :

Physicochemical and Stability Properties

Table 3: Physicochemical Comparison

Key Observations :

- Styryl derivatives are expected to exhibit lower aqueous solubility due to the aromatic group, necessitating formulation adjustments for pharmaceutical use.

- Enhanced conjugation in the styryl compound may improve thermal stability, aligning with nitroimidazoles studied as high-energy materials .

Preparation Methods

Step 1: Base-Catalyzed Condensation

In the first step, 1-methyl-2-methyl-5-nitroimidazole (I) reacts with benzaldehyde in a mixture of glacial acetic acid and concentrated sulfuric acid. The base facilitates deprotonation at the C2 methyl group, enabling nucleophilic attack on the aldehyde carbonyl. This forms a β-hydroxyethyl intermediate (II). Typical conditions include:

| Parameter | Value |

|---|---|

| Solvent | Glacial acetic acid |

| Acid Catalyst | 98% H₂SO₄ (451 lb) |

| Temperature | Reflux (110–120°C) |

| Reaction Time | 4–6 hours |

| Molar Ratio (I:PhCHO) | 1:1.2 |

The sulfuric acid serves dual roles as a catalyst and dehydrating agent, shifting equilibrium toward the intermediate.

Step 2: Acid-Catalyzed Dehydration

The β-hydroxyethyl intermediate undergoes dehydration using strong mineral acids (e.g., HCl, H₂SO₄) or toluene sulfonic acid. This step eliminates a water molecule to form the styryl double bond. Key conditions include:

| Parameter | Value |

|---|---|

| Acid | H₂SO₄ or TsOH |

| Temperature | 80–100°C |

| Reaction Time | 2–3 hours |

| Yield | 60–75% (over two steps) |

This method’s scalability is evidenced by its use in 750-gallon reactors, producing multi-kilogram batches. However, the reliance on stoichiometric acids raises concerns about waste generation and purification challenges.

Palladium-Catalyzed Cross-Dehydrogenative Coupling (CDC)

Recent advances in transition metal catalysis have enabled direct C2-alkenylation of preformed imidazole cores. A 2021 study by MDPI demonstrates Pd(II)/Cu(II)-mediated coupling between 5-arylimidazoles and styrenes, bypassing the need for pre-functionalized starting materials.

Reaction Optimization

Optimized conditions employ Pd(OAc)₂ (5 mol%) and Cu(OAc)₂ (3 equiv) in ethyl acetic acid (EtCOOH) at 120°C for 24 hours. Critical parameters include:

| Parameter | Value |

|---|---|

| Solvent | EtCOOH |

| Oxidant | Cu(OAc)₂ |

| Temperature | 120°C |

| Styrene Equivalents | 2.5 |

| Yield | 45–50% |

The reaction proceeds via a Heck-type mechanism, where Pd(II) activates the imidazole C2-H bond, forming a palladacycle intermediate. Subsequent styrene insertion and β-hydride elimination yield the styryl product.

Substrate Scope and Limitations

While effective for electron-rich styrenes (e.g., 4-methoxystyrene), electron-deficient analogs exhibit reduced reactivity. Steric hindrance at the imidazole N1 position (e.g., bulkier alkyl groups) also diminishes yields. Notably, this method avoids acidic conditions, making it suitable for acid-sensitive substrates.

Comparative Analysis of Methods

The table below contrasts the classical and catalytic approaches:

The classical method remains preferable for large-scale synthesis due to established protocols and higher yields. Conversely, the CDC approach offers atom economy and functional group tolerance, albeit with moderate efficiency .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-methyl-5-nitro-2-styrylimidazole, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves coupling 1-methyl-5-nitroimidazole with styryl derivatives via nucleophilic substitution or cross-coupling reactions. Evidence from analogous compounds (e.g., 2-methyl-5-nitroimidazole derivatives) suggests using palladium catalysts for Suzuki-Miyaura coupling or base-mediated condensation under inert atmospheres . Optimize reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to improve yields. Monitor progress via TLC or HPLC, and purify via column chromatography using silica gel with a gradient eluent (hexane/ethyl acetate) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Analyze H and C NMR to confirm styryl double bond (δ 6.5–7.5 ppm for vinyl protons) and nitro group (electron-withdrawing shifts in aromatic regions) .

- HPLC : Use a C18 column with UV detection at 254 nm; compare retention times against known standards .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer : Prioritize antimicrobial or antiparasitic assays due to the nitroimidazole scaffold’s known bioactivity. Use:

- Agar Diffusion : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 50–100 µg/mL .

- MIC Determination : Broth microdilution to quantify minimum inhibitory concentrations .

- Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How does the styryl substituent influence the compound’s reactivity and biological activity compared to other nitroimidazole derivatives?

- Methodological Answer : The styryl group introduces π-conjugation, potentially enhancing electron-deficient character at the nitro group, which is critical for bioreductive activation in anaerobic pathogens. Compare redox potentials via cyclic voltammetry and correlate with bioactivity . Computational modeling (DFT) can predict electron density distribution and binding affinity to target enzymes (e.g., nitroreductases) .

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., plasma or tissue homogenates)?

- Methodological Answer : Develop a validated LC-MS/MS method:

- Extraction : Use protein precipitation (acetonitrile) or SPE (C18 cartridges) .

- Chromatography : Optimize mobile phase (0.1% formic acid in water/acetonitrile) to resolve metabolites.

- Detection : MRM transitions for the parent ion (e.g., m/z 274 → 184) and internal standard (e.g., deuterated analogs) .

Q. How can researchers resolve contradictions in reported bioactivity data for nitroimidazole analogs?

- Methodological Answer : Discrepancies often stem from variations in assay conditions or bacterial strains. Standardize protocols:

- Use CLSI guidelines for antimicrobial testing .

- Control for oxygen levels (critical for nitroreductase activity) in anaerobic chambers .

- Validate results across multiple cell lines or animal models .

Q. What strategies mitigate nitroimidazole-related toxicity while retaining efficacy?

- Methodological Answer :

- Prodrug Design : Mask the nitro group with bioreversible protecting groups (e.g., acetyl) to reduce off-target effects .

- Structure-Activity Relationship (SAR) : Synthesize analogs with electron-withdrawing substituents (e.g., -CF) to enhance selectivity .

- Cocrystal Engineering : Improve solubility and bioavailability via cocrystallization with pharmaceutically acceptable coformers .

Safety and Compliance

Q. What safety protocols are essential when handling this compound in vitro?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.